molecular formula C13H10O3S B3035543 2-(5-Benzoylthiophen-2-yl)acetic acid CAS No. 33006-00-7

2-(5-Benzoylthiophen-2-yl)acetic acid

Cat. No. B3035543
CAS RN: 33006-00-7
M. Wt: 246.28 g/mol
InChI Key: SYHLHAMHNNESGP-UHFFFAOYSA-N
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Description

2-(5-Benzoylthiophen-2-yl)acetic acid is a compound that can be associated with a class of substances that have potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, physical and chemical properties, and potential applications in medicine.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known NSAID, and its azo prodrug derivative is reported using spectroscopic methods such as IR, 1H NMR, and MS for structural confirmation . Similarly, the synthesis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates is described, with the structure of the synthesized compounds confirmed by 1H NMR-spectroscopy and elemental analysis . These methods are likely applicable to the synthesis and analysis of 2-(5-Benzoylthiophen-2-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-Benzoylthiophen-2-yl)acetic acid is typically confirmed using spectroscopic techniques. The papers mention the use of 1H NMR, IR, and MS spectroscopy to confirm the structures of synthesized compounds . Additionally, X-ray diffraction is used to determine the positions of substituent groups in the structure of o. benzoylthiophenecarboxylic acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of azo prodrugs, which are susceptible to bacterial azoreductase enzyme, indicating potential for targeted drug delivery in the gastrointestinal tract . The synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids through the interaction with various organic and inorganic bases is also reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are crucial for their potential therapeutic applications. The study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids, for example, involves the determination of pKa constants by potentiometric titration, which is important for understanding the absorption and bioavailability of these compounds . The synthesis and evaluation of physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and related compounds are also discussed, with individuality confirmed using gas-liquid chromatography and mass spectrometry .

properties

IUPAC Name

2-(5-benzoylthiophen-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLHAMHNNESGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Benzoylthiophen-2-yl)acetic acid

Synthesis routes and methods

Procedure details

Using the procedure of Example 1, 8.45 gm of benzoyl chloride, 7.1 gm of thiophene-2-acetic acid [prepared by process of Cagniant, Bull. Soc. Chim., 1949, p.847] and 18 gm aluminum alumina chloride suspended in chloroform were reacted to obtain, after crystallization, a 50% yield of 5-benzoyl-thiophene-2-acetic acid melting at 144° C. The product occurred in the form of colorless crystals insoluble in water.
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum alumina chloride
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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